![molecular formula C15H13FO3 B6402671 2-(3-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261944-95-9](/img/structure/B6402671.png)
2-(3-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid, 95%
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Overview
Description
2-(3-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid (also known as FMBA) is a fluorinated phenylcarboxylic acid derivative that has been studied for its various applications in scientific research. FMBA is a versatile molecule with a wide range of uses in laboratories, ranging from synthesis applications to biochemical and physiological effects.
Scientific Research Applications
FMBA has been used in various scientific research applications, including organic synthesis, drug design, and medicinal chemistry. In organic synthesis, FMBA has been used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds and natural products. In drug design and medicinal chemistry, FMBA has been used as a building block for the synthesis of novel drugs and drug analogs.
Mechanism of Action
The mechanism of action of FMBA is not well understood. However, it is believed that the fluorine atom in FMBA can interact with certain biological targets, such as enzymes and receptors, leading to the desired biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMBA are not well understood. However, it is believed that FMBA can interact with certain biological targets, leading to the desired biological activity. For example, FMBA has been reported to have anti-inflammatory and anti-cancer activities.
Advantages and Limitations for Lab Experiments
The major advantage of using FMBA in laboratory experiments is its versatility. FMBA can be used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds and natural products. Additionally, FMBA can be used as a building block for the synthesis of novel drugs and drug analogs. However, FMBA is not always suitable for all laboratory experiments. For example, FMBA is not stable in the presence of acids, bases, and oxidizing agents.
Future Directions
The future directions of FMBA research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug design and medicinal chemistry. Additionally, further research into the synthesis of FMBA and its derivatives could lead to improved yields and the development of more efficient synthetic methods. Furthermore, research into the mechanism of action of FMBA could lead to the development of novel drugs and drug analogs. Finally, further research into the stability of FMBA and its derivatives could lead to improved stability and increased shelf life.
Synthesis Methods
FMBA can be synthesized using a variety of methods, including the classical Friedel-Crafts acylation of anisole with 3-fluoro-4-methoxybenzoyl chloride. This method involves the reaction of anisole with 3-fluoro-4-methoxybenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction proceeds at room temperature and yields FMBA in good yields.
properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-4-3-5-11(14(9)15(17)18)10-6-7-13(19-2)12(16)8-10/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVSOYIYDYKNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690151 |
Source
|
Record name | 3'-Fluoro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-95-9 |
Source
|
Record name | 3'-Fluoro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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